2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile
Description
Significance of Multi-Heterocyclic Hybrid Molecules in Medicinal Chemistry
The design of multi-heterocyclic hybrids has emerged as a cornerstone in addressing drug resistance and improving therapeutic efficacy. Hybrid molecules leverage the complementary bioactivities of individual heterocycles, often resulting in enhanced target affinity and reduced off-target effects. For instance, s-triazine hybrids conjugated with genistein or tetrazole derivatives exhibit remarkable cytotoxicity against diverse cancer cell lines, with IC~50~ values as low as 3.7 μM for cervical cancer (HeLa). Similarly, fatty acid-heterocyclic hybrids demonstrate improved antimicrobial and anti-inflammatory properties compared to their parent compounds.
The rationale for hybrid design lies in the ability to engage multiple biological pathways simultaneously. A comparative analysis of hybrid molecules reveals distinct advantages over single-heterocycle agents (Table 1). For example, molecular hybrids of s-triazine and thiophene-morpholine exhibit 302.5-fold greater inhibitory activity against PI3K/mTOR enzymes than the lead compound GDC-0941. This multi-target engagement is particularly critical in complex diseases like cancer and neurodegenerative disorders, where single-target therapies often fail due to compensatory mechanisms.
Table 1: Bioactivity Profiles of Representative Multi-Heterocyclic Hybrids
The furan-oxazole-tetrahydroisoquinoline hybrid aligns with this trend, combining the electron-rich furan ring, the hydrogen-bonding capacity of oxazole, and the rigid aromaticity of tetrahydroisoquinoline. Such structural diversity may enable interactions with enzymes, receptors, and nucleic acids, positioning this compound as a candidate for multitarget drug discovery.
Structural Relevance of Furan-Oxazole-Tetrahydroisoquinoline Combinations
The furan ring, a five-membered oxygen-containing heterocycle, contributes to the compound’s electron-rich character, facilitating π-π stacking interactions with biological targets. Furan derivatives are renowned for their antimicrobial and anti-inflammatory activities, as evidenced by their role in natural products like psoralen and nitrofurantoin. In hybrid systems, furan’s planar structure enhances membrane permeability, a critical factor in drug bioavailability.
The oxazole moiety introduces hydrogen-bond acceptor sites, which are pivotal in mediating interactions with enzymatic active sites. Oxazole-containing compounds, such as those reported in tetrahydroisoquinoline-oxazolopiperidone lactams, exhibit kinase inhibitory activity and have been utilized in alkaloid synthesis. The 1,3-oxazole ring’s metabolic stability further augments the hybrid’s pharmacokinetic profile, reducing susceptibility to oxidative degradation.
Tetrahydroisoquinoline, a partially saturated isoquinoline derivative, provides a rigid scaffold that mimics natural alkaloids like morphine and papaverine. Its incorporation into hybrids enhances binding affinity to G-protein-coupled receptors (GPCRs) and monoamine transporters. In the context of the target compound, the tetrahydroisoquinoline subunit may confer selectivity toward neurological or oncological targets, as seen in analogs such as (-)-salsolidine.
The confluence of these heterocycles creates a spatially compact molecule with multiple pharmacophoric elements. Molecular modeling studies of analogous hybrids suggest that the furan’s oxygen atom and the oxazole’s nitrogen atoms participate in hydrogen bonding with ATP-binding pockets in kinases, while the tetrahydroisoquinoline’s aromatic system engages in hydrophobic interactions.
Research Objectives and Scholarly Context
Current research on this compound seeks to address three primary objectives:
- Synthetic Optimization : Developing a high-yield, scalable synthesis route that maintains stereochemical integrity, particularly at the tetrahydroisoquinoline-oxazole junction.
- Biological Profiling : Evaluating in vitro activity against cancer cell lines (e.g., HeLa, MCF-7) and microbial pathogens, drawing parallels to structurally related hybrids like s-triazine-tetrazole conjugates.
- Mechanistic Elucidation : Identifying primary molecular targets through enzyme inhibition assays (e.g., kinase profiling) and computational docking studies.
Scholarly interest in this compound is contextualized by prior work on heterocyclic hybrids. For example, Xu et al. demonstrated that thiophene-s-triazine-morpholine hybrids inhibit PI3K/mTOR with IC~50~ values as low as 0.008 μM. Similarly, oxazolopiperidone-tetrahydroisoquinoline hybrids have enabled the total synthesis of alkaloids like (-)-norcryptostyline II. These precedents underscore the potential of the furan-oxazole-tetrahydroisoquinoline hybrid to bridge gaps in antimicrobial and anticancer drug development.
Current Knowledge Gaps in the Literature
Despite advances in heterocyclic hybridization, critical gaps persist:
- Structural Diversity : Few studies explore the fusion of furan with oxazole and tetrahydroisoquinoline, limiting structure-activity relationship (SAR) data for this specific combination.
- Mechanistic Specificity : The biochemical targets of tetrahydroisoquinoline-containing hybrids remain poorly characterized, unlike well-studied scaffolds like s-triazine.
- Synthetic Challenges : Current methods for constructing oxazole-tetrahydroisoquinoline linkages often require harsh conditions, compromising functional group compatibility.
Addressing these gaps necessitates systematic SAR studies, advanced computational modeling, and innovative synthetic strategies. For instance, leveraging green chemistry approaches could improve the yield of the oxazole ring formation, while CRISPR-based target deconvolution might identify novel biological pathways modulated by this hybrid.
This compound’s unique architecture positions it as a test case for overcoming these challenges, offering insights into the design principles governing multi-heterocyclic therapeutics. Future research directions include fragment-based drug design to optimize substituents at the furan’s 2-methylphenoxy group and the tetrahydroisoquinoline’s nitrogen atom, potentially enhancing target selectivity and metabolic stability.
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-17-6-2-5-9-22(17)29-16-20-10-11-23(30-20)24-27-21(14-26)25(31-24)28-13-12-18-7-3-4-8-19(18)15-28/h2-11H,12-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJFPLRZXDAPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling with the tetrahydroisoquinoline derivative.
Preparation of Furan Intermediate: The furan intermediate can be synthesized by the reaction of 2-methylphenol with formaldehyde under acidic conditions to form 2-(2-methylphenoxy)methylfuran.
Preparation of Oxazole Intermediate: The oxazole intermediate is synthesized by the cyclization of an appropriate nitrile with an amino alcohol under dehydrating conditions.
Coupling Reaction: The final step involves the coupling of the furan and oxazole intermediates with the tetrahydroisoquinoline derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the tetrahydroisoquinoline moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan and oxazole rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Differences :
- Phenoxy Substituent: The 2-methylphenoxy group in the target compound is replaced with a 4-chlorophenoxy moiety, altering electronic properties (electron-withdrawing Cl vs.
- Amino Substituent: The tetrahydroisoquinoline group is replaced with a cyclohexylamino group, reducing aromaticity and increasing lipophilicity (logP estimation: +0.3) .
- Molecular Weight : The analog has a molecular weight of 429.32 g/mol (C₂₃H₂₂ClN₃O₃), slightly higher due to the chlorine atom.
Implications: The chlorine substitution may enhance metabolic stability but reduce solubility. The cyclohexylamino group could improve membrane permeability but decrease π-π stacking interactions in biological targets.
Structural Analog 2: 5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile
Key Differences :
- Phenoxy Substituent: The 2-methylphenoxy group is replaced with a 2-methoxyphenoxy moiety, introducing hydrogen-bonding capability via the methoxy oxygen .
- Molecular Weight : The analog’s molecular weight is 409.44 g/mol (C₂₂H₂₃N₃O₅), with additional oxygen atoms contributing to higher solubility in polar solvents.
Implications :
Methoxy groups may enhance binding to serotonin or adrenergic receptors, while the phenethylamine moiety could confer neuroactive properties.
Quantitative Structural Similarity Analysis
Computational similarity metrics (Tanimoto and Dice indices) were applied to quantify structural relationships (Table 1) .
Table 1: Molecular Similarity Scores Between Target Compound and Analogs
| Compound | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| Analog 1 (4-chlorophenoxy derivative) | 0.82 | 0.78 |
| Analog 2 (methoxyphenoxy derivative) | 0.75 | 0.71 |
Interpretation :
- Analog 1 shows high similarity (Tanimoto >0.8), suggesting overlapping pharmacophoric features.
- Analog 2’s lower scores reflect greater divergence in substituent chemistry.
Functional and Pharmacological Implications
- Bioactivity Prediction: The tetrahydroisoquinoline group in the target compound may confer affinity for opioid or sigma receptors, whereas cyclohexylamino (Analog 1) and phenethylamine (Analog 2) substituents could shift activity toward kinase or neurotransmitter targets .
- Solubility and ADME : The target compound’s logP (estimated 3.1) suggests moderate lipophilicity, while Analog 2’s methoxy groups may improve aqueous solubility (clogP ~2.5) .
Biological Activity
The compound 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile is a complex organic molecule with potential pharmacological applications. Its unique structural features, including a furan ring, an oxazole ring, and a tetrahydroisoquinoline moiety, suggest diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 358.41 g/mol. The presence of various functional groups enhances its potential as a bioactive agent.
Research indicates that compounds with similar structural motifs often exhibit activity against various biological targets. The combination of the furan and oxazole scaffolds may contribute to the compound's ability to interact with enzymes or receptors involved in disease processes.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds related to this structure. For instance, derivatives of furan have been explored for their inhibitory effects on SARS-CoV-2 main protease (Mpro). In one study, compounds with structural similarities exhibited IC50 values ranging from 1.55 μM to 10.76 μM against Mpro, indicating significant antiviral potential .
Anticancer Activity
The incorporation of tetrahydroisoquinoline moieties is associated with anticancer properties. Compounds featuring this structure have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
- SARS-CoV-2 Inhibition : A study identified novel non-peptidomimetic inhibitors targeting SARS-CoV-2 Mpro with promising IC50 values . The structural analysis suggested that the furan ring plays a crucial role in binding affinity.
- Anticancer Properties : Research has demonstrated that derivatives similar to this compound can inhibit tumor growth in vitro and in vivo models. Specific studies have shown that these compounds can effectively induce cell cycle arrest and apoptosis in various cancer cell lines.
Data Table: Biological Activity Summary
Q & A
Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Step 1 : Coupling of the furan-2-yl and 2-methylphenoxymethyl groups under inert atmosphere (N₂/Ar) using solvents like THF or DMSO. Protecting groups may be required to prevent side reactions .
- Step 2 : Introduction of the tetrahydroisoquinoline moiety via nucleophilic substitution or metal-catalyzed cross-coupling. Reaction temperatures typically range from 60–80°C .
- Step 3 : Formation of the oxazole ring via cyclization, often facilitated by dehydrating agents (e.g., POCl₃) . Key Conditions : Temperature control (±2°C), anhydrous solvents, and real-time monitoring via TLC .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection .
- X-ray Crystallography (if crystalline): Absolute configuration determination .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield, particularly addressing steric hindrance from the tetrahydroisoquinoline group?
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency .
- Solvent Optimization : Replace THF with DMF to improve solubility of bulky intermediates .
- Temperature Gradients : Gradual heating (40°C → 80°C) minimizes decomposition of sensitive intermediates .
- Theoretical Modeling : DFT calculations to predict steric clashes and guide substituent positioning .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Purity Reassessment : Reproduce assays with HPLC-validated samples to exclude impurity-driven artifacts .
- Structural Analogs Comparison : Test derivatives (e.g., replacing tetrahydroisoquinoline with piperidine) to isolate pharmacophoric groups .
- Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
Q. How to design experiments exploring the structure-activity relationship (SAR) of the oxazole and tetrahydroisoquinoline moieties?
- Analog Synthesis :
- Computational Docking : Molecular dynamics simulations to predict binding affinity shifts .
- Metabolic Stability : Incubate analogs with liver microsomes to assess pharmacokinetic liabilities .
Data Contradiction Analysis
Q. How to address discrepancies in solubility and stability profiles reported in literature?
- Solvent System Validation : Compare solubility in DMSO vs. aqueous buffers (e.g., PBS) using nephelometry .
- Accelerated Stability Studies : Expose the compound to light, heat (40°C), and humidity (75% RH) for 14 days, monitoring degradation via HPLC .
- Counterion Screening : Salt formation (e.g., hydrochloride) to enhance aqueous stability .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
